Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate
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Overview
Description
Ethyl6-phenyl-[2,2’-bipyridine]-4-carboxylate is a complex organic compound that belongs to the bipyridine family Bipyridine derivatives are known for their ability to form stable complexes with various metals, making them valuable in numerous scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl6-phenyl-[2,2’-bipyridine]-4-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Another method involves the direct base-assisted C-H cyclometalation of 6-phenyl-2,2’-bipyridine. This process uses nickel complexes and bases like acetate and carbonate to achieve the desired product .
Industrial Production Methods
Industrial production of Ethyl6-phenyl-[2,2’-bipyridine]-4-carboxylate may involve large-scale coupling reactions using automated reactors. The use of homogeneous and heterogeneous catalysts can optimize yield and efficiency. Additionally, continuous flow reactors can be employed to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl6-phenyl-[2,2’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the bipyridine core, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated bipyridine derivatives or alkylated products.
Scientific Research Applications
Ethyl6-phenyl-[2,2’-bipyridine]-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl6-phenyl-[2,2’-bipyridine]-4-carboxylate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s cytotoxic effects may be mediated through interactions with cellular components other than DNA, potentially involving oxidative stress or disruption of cellular processes .
Comparison with Similar Compounds
Ethyl6-phenyl-[2,2’-bipyridine]-4-carboxylate can be compared with other bipyridine derivatives:
6-Phenyl-2,2’-bipyridine: Lacks the ethyl ester group, which may affect its solubility and reactivity.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of a phenyl group, leading to different electronic properties and coordination behavior.
Properties
IUPAC Name |
ethyl 2-phenyl-6-pyridin-2-ylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-2-23-19(22)15-12-17(14-8-4-3-5-9-14)21-18(13-15)16-10-6-7-11-20-16/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWGTYIEQJMYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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